2-Hydroxybenzoylacetonitrile
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Overview
Description
2-Hydroxybenzoylacetonitrile is a chemical compound with the molecular formula C9H7NO2 . It has a molecular weight of 161.16 g/mol . The IUPAC name for this compound is 3-(2-hydroxyphenyl)-3-oxopropanenitrile .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring attached to a nitrile group and a hydroxyl group . The InChI representation of the molecule is InChI=1S/C9H7NO2/c10-6-5-9(12)7-3-1-2-4-8(7)11/h1-4,11H,5H2
. The Canonical SMILES representation is C1=CC=C(C(=C1)C(=O)CC#N)O
.
Physical and Chemical Properties Analysis
This compound has several computed properties. It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3 . It has a Rotatable Bond Count of 2 . The Topological Polar Surface Area is 61.1 Ų . The XLogP3 is 2 .
Scientific Research Applications
Photoluminescence Applications
2-Hydroxybenzoylacetonitrile derivatives have been found to have applications in photoluminescence. A study by Zhang et al. (2016) reported the copper-catalyzed synthesis of 2-aryl-3-cyanobenzofurans from o-hydroxybenzaldehydes and arylacetonitriles. These compounds emitted bright blue under UV light, with a quantum yield of up to 88.9%, indicating potential applications in organic light-emitting diodes (OLEDs) and other photoluminescent materials (Zhang et al., 2016).
Electrochemical Applications
Adeniyi et al. (2020) conducted a cyclic voltammetric study of 2-hydroxybenzophenone derivatives, including this compound, in different solvents. The study examined the electrochemical behavior and determined the experimental highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) levels. This research could be significant for understanding the electrochemical properties of these compounds, which is essential in various applications, including energy storage and conversion (Adeniyi et al., 2020).
Organic Synthesis
Singh and Wirth (2012) described a metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans mediated by hypervalent iodine reagents. This process used stoichiometric (diacetoxyiodo)benzene in acetonitrile, demonstrating a new pathway in organic synthesis that could be relevant for synthesizing complex organic molecules (Singh & Wirth, 2012).
Mechanism of Action
Target of Action
It’s known that most drugs exert their effects by binding to receptors, which are cellular components
Mode of Action
Generally, a drug’s mode of action involves its interaction with its targets and any resulting changes . More research is required to elucidate the specific interactions and changes caused by 2-Hydroxybenzoylacetonitrile.
Biochemical Pathways
Biochemical pathways provide an overview of the chemical reactions of cells in various species and organs
Pharmacokinetics
Pharmacokinetics is the study of how a drug is absorbed, distributed, metabolized, and excreted by the body . More research is needed to outline these properties and their impact on the bioavailability of this compound.
Result of Action
The result of a drug’s action usually involves changes at the molecular and cellular level
Action Environment
Environmental factors can significantly impact a drug’s action . More research is needed to discuss how these factors influence this compound’s action.
Biochemical Analysis
Biochemical Properties
It is known that the compound has a density of 1.246±0.06 g/cm3
Molecular Mechanism
It is known that the compound has a pKa of 6.83±0.10 , suggesting that it can exist in both protonated and deprotonated forms depending on the pH of the environment. This could potentially influence its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Properties
IUPAC Name |
3-(2-hydroxyphenyl)-3-oxopropanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c10-6-5-9(12)7-3-1-2-4-8(7)11/h1-4,11H,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOBMOJUDUIGABG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CC#N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90483500 |
Source
|
Record name | 2-Hydroxybenzoylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90483500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10523-47-4 |
Source
|
Record name | 2-Hydroxybenzoylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90483500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How is 2-Hydroxybenzoylacetonitrile synthesized according to the research?
A1: The study describes the synthesis of this compound as a two-step process starting from 1,2-benzisoxazole-3-acetonitrile (9). First, catalytic reduction of compound 9 is performed. While the exact conditions are not specified in the abstract, this step likely involves reacting 9 with hydrogen gas in the presence of a catalyst such as palladium on carbon. Subsequently, the product of this reduction is subjected to hydrolysis, which cleaves specific chemical bonds in the presence of water, yielding this compound (11) [].
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